1-(3-Chlorobenzyl)-3,3-dimethylpiperazine dihydrochloride
Overview
Description
1-(3-Chlorobenzyl)-3,3-dimethylpiperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a 3-chlorobenzyl group attached to a piperazine ring, which is further substituted with two methyl groups at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorobenzyl)-3,3-dimethylpiperazine dihydrochloride typically involves the reaction of 3-chlorobenzyl chloride with 3,3-dimethylpiperazine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorobenzyl)-3,3-dimethylpiperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
1-(3-Chlorobenzyl)-3,3-dimethylpiperazine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(3-Chlorobenzyl)-3,3-dimethylpiperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of the reaction. The pathways involved in its mechanism of action include binding to active sites, altering enzyme activity, and modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorobenzyl)piperazine: Similar structure but lacks the dimethyl substitution on the piperazine ring.
3-Chlorobenzyl bromide: Contains a bromine atom instead of a piperazine ring.
1-(3-Chlorobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole dihydrochloride: Contains a benzimidazole ring instead of a piperazine ring.
Uniqueness
1-(3-Chlorobenzyl)-3,3-dimethylpiperazine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3,3-dimethylpiperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2.2ClH/c1-13(2)10-16(7-6-15-13)9-11-4-3-5-12(14)8-11;;/h3-5,8,15H,6-7,9-10H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRMBRAJWVTGIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1)CC2=CC(=CC=C2)Cl)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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